REACTION_SMILES
|
[Al+3:2].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH:7]([CH3:8])([CH3:9])[c:10]1[s:11][cH:12][c:13]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[n:14]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[CH:7]([CH3:8])([CH3:9])[c:10]1[s:11][cH:12][c:13]([CH2:15][OH:16])[n:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1csc(C(C)C)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)c1nc(CO)cs1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |